molecular formula C22H14Cl4N2O B11993462 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11993462
M. Wt: 464.2 g/mol
InChI Key: SGHXTAOJUFVMPN-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a fused benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and chlorination reactions under controlled conditions. Common reagents used in these steps include chlorinating agents like thionyl chloride and catalysts such as Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to remove chlorine atoms or reduce double bonds.

    Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved often depend on the specific application and the nature of the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl N-(4-chlorophenyl)carbamate
  • 3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
  • N-(2,4-Dichlorophenyl)acetamide

Uniqueness

Compared to these similar compounds, 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its fused benzoxazine ring structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H14Cl4N2O

Molecular Weight

464.2 g/mol

IUPAC Name

9-chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14Cl4N2O/c23-13-3-1-12(2-4-13)19-11-20-17-9-14(24)6-8-21(17)29-22(28(20)27-19)16-7-5-15(25)10-18(16)26/h1-10,20,22H,11H2

InChI Key

SGHXTAOJUFVMPN-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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